1,1-Dibromo-2,2-dimethylpropane

Description

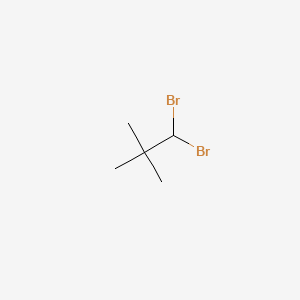

Structure

3D Structure

Properties

CAS No. |

2443-91-6 |

|---|---|

Molecular Formula |

C5H10Br2 |

Molecular Weight |

229.94 g/mol |

IUPAC Name |

1,1-dibromo-2,2-dimethylpropane |

InChI |

InChI=1S/C5H10Br2/c1-5(2,3)4(6)7/h4H,1-3H3 |

InChI Key |

BQZKNPPVHYOJLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(Br)Br |

Origin of Product |

United States |

Advanced Reactivity and Reaction Mechanisms of 1,1 Dibromo 2,2 Dimethylpropane

Nucleophilic Substitution Processes and Stereochemical Outcomes

Nucleophilic substitution reactions for 1,1-Dibromo-2,2-dimethylpropane are exceptionally challenging due to electronic and steric factors inherent in its neopentyl structure. Both unimolecular (SN1) and bimolecular (SN2) pathways are significantly disfavored.

Investigation of SN1 Pathways and Carbocation Intermediates

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate. askfilo.com The rate of an SN1 reaction is primarily dependent on the stability of this intermediate. In the case of this compound, the departure of a bromide ion would generate a primary carbocation. askfilo.comvaia.com Primary carbocations are inherently unstable compared to secondary and tertiary carbocations, making their formation energetically unfavorable. askfilo.comvaia.com Consequently, this compound shows a very low propensity to react via the SN1 pathway under standard conditions. quora.com

Examination of SN2 Pathways and Steric Hindrance Effects

The SN2 (Substitution Nucleophilic Bimolecular) reaction involves a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). askfilo.compearson.com The success of this mechanism is highly sensitive to steric hindrance around the reaction center. byjus.com The structure of this compound contains a bulky tert-butyl group adjacent to the carbon bearing the bromine atoms. This arrangement creates severe steric congestion, effectively shielding the electrophilic carbon from the nucleophile's approach. vaia.comquora.com This steric hindrance makes the formation of the required five-coordinated transition state nearly impossible. askfilo.com

The effect of steric hindrance on SN2 reactivity is well-documented. As the substitution on the carbon atoms near the reaction center increases, the rate of SN2 reaction decreases dramatically. Neopentyl halides, such as 1-Bromo-2,2-dimethylpropane (B145997), are classic examples of primary halides that are exceptionally unreactive in SN2 reactions due to this beta-branching. learncbse.in

| Alkyl Bromide | Structure | Type | Relative SN2 Reactivity |

|---|---|---|---|

| 1-Bromobutane | CH3CH2CH2CH2Br | Primary (unhindered) | High |

| 1-Bromo-2-methylbutane | CH3CH2CH(CH3)CH2Br | Primary (β-substituted) | Moderate |

| 1-Bromo-2,2-dimethylpropane | (CH3)3CCH2Br | Primary (highly β-substituted) | Very Low |

Elimination Reactions Leading to Unsaturated Systems

Elimination reactions of this compound are also non-standard. The typical β-elimination pathways (E1 and E2) are structurally impossible for this compound.

Dehydrohalogenation Pathways and Alkene/Alkyne Formation

Dehydrohalogenation reactions, such as E1 and E2, require the presence of a hydrogen atom on a carbon atom adjacent (at the β-position) to the carbon bearing the leaving group. askfilo.comvaia.com In this compound, the α-carbon is the CHBr2 group. The adjacent β-carbon is the quaternary carbon of the tert-butyl group, which has no hydrogen atoms attached. Therefore, the removal of a hydrogen halide (HBr) to form an alkene via a standard dehydrohalogenation mechanism is not possible. askfilo.comvaia.com The formation of an alkyne via a double dehydrohalogenation, a common reaction for other geminal dihalides, is similarly precluded by the absence of β-hydrogens. libretexts.orgyoutube.com

Mechanistic Studies of Double Elimination

While β-elimination is not feasible, this compound can undergo elimination through an alternative mechanism when treated with very strong bases, such as organolithium reagents. This process involves an α-elimination. The reaction proceeds via a lithium-halogen exchange, followed by the elimination of the second halogen and a lithium cation from the same carbon atom. This generates a highly reactive intermediate known as a carbene.

The resulting neopentylcarbene intermediate rapidly undergoes rearrangement to yield more stable products. Research on similar neopentyl systems has shown that such carbenes can rearrange to form products like 1,1-dimethylcyclopropane (B155639) and 2-methyl-2-butene. researchgate.net This pathway represents a form of "double elimination" where both bromine atoms are removed, but it follows a carbene-mediated mechanism rather than a concerted or stepwise dehydrohalogenation.

| Reactant | Conditions | Intermediate | Major Rearrangement Products |

|---|---|---|---|

| This compound | Strong Base (e.g., CH3Li) | Neopentylcarbene | 1,1-Dimethylcyclopropane, 2-Methyl-2-butene |

Organometallic Reactions and Catalytic Transformations

The most significant reactivity of this compound is observed in its reactions with organometallic reagents and in the presence of transition metal catalysts. These transformations often proceed through intermediates that are inaccessible via traditional substitution or elimination pathways.

A key reaction involves lithium-halogen exchange with alkyllithium reagents, such as methyllithium (B1224462) or n-butyllithium. stackexchange.comstackexchange.com This reaction is much faster than nucleophilic attack and leads to the formation of a bromolithiocarbenoid. As discussed previously, this carbenoid can then lose lithium bromide to form a carbene. stackexchange.com

Another important transformation is the catalytic hydrodehalogenation using Grignard reagents in the presence of titanium catalysts. For example, studies on analogous 1,1-dibromocyclopropanes have shown that reaction with ethylmagnesium bromide and a catalytic amount of titanium isopropoxide can selectively reduce the gem-dihalide to a monobromide in high yield. researchgate.net Using an excess of the Grignard reagent can lead to the fully reduced, non-halogenated product. researchgate.net This catalytic cycle is believed to involve low-valent titanium species.

| Substrate | Reagents | Product | Approximate Yield |

|---|---|---|---|

| 1,1-Dibromocyclopropane Analog | 1.0-1.3 equiv. EtMgBr, 2-10 mol% Ti(OiPr)4 | Monobromocyclopropane | ~95% |

| 1,1-Dibromocyclopropane Analog | Excess EtMgBr, 2-10 mol% Ti(OiPr)4 | Cyclopropane (B1198618) | >90% |

These organometallic pathways highlight the synthetic utility of this compound as a precursor for generating sterically hindered carbenes or for selective reduction under catalytic conditions, providing access to other complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. youtube.comyoutube.com However, the participation of sterically hindered substrates like this compound in reactions such as the Suzuki and Heck couplings presents considerable challenges.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. youtube.com While highly versatile, the reaction is sensitive to steric hindrance. The bulky tert-butyl group adjacent to the dibrominated carbon in this compound sterically impedes the oxidative addition step to the palladium(0) catalyst, which is a crucial initiation step in the catalytic cycle. For neopentyl halides in general, SN2-type reactions are known to be extremely slow due to this steric hindrance. masterorganicchemistry.comstackexchange.com

The Heck reaction , which couples an unsaturated halide with an alkene, also relies on a palladium catalyst. youtube.comwikipedia.org The mechanism involves oxidative addition of the halide to the palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.comyoutube.com The significant steric hindrance of the neopentyl group in this compound makes the initial oxidative addition step difficult, thus limiting its application in standard Heck reactions. While there is extensive research on Heck reactions with various aryl and vinyl halides, specific examples involving this compound are not prominent in the literature, likely due to these steric challenges. youtube.comnih.gov

Grignard Reagents and Other Metal-Mediated Processes

The formation of Grignard reagents from alkyl halides is a fundamental transformation in organic synthesis. byjus.com However, the preparation of a Grignard reagent from this compound is not straightforward. The reaction of neopentyl halides with magnesium can be sluggish and is often accompanied by side reactions. stackexchange.com The formation of a primary carbocation upon ionization, though unstable, can lead to rearrangement to a more stable tertiary carbocation, which can then undergo elimination. quora.comquora.com

In the case of gem-dibromides, the formation of a di-Grignard reagent is a possibility, but this is often challenging. For some dibromides, such as 1,2-dibromoethane (B42909), the corresponding Grignard reagent is unstable and readily undergoes elimination to form an alkene. researchgate.net While there is a lack of specific literature detailing the successful formation and isolation of a Grignard reagent from this compound, it is expected that its formation would be difficult and that elimination or rearrangement pathways would be competitive.

Other metal-mediated processes involving this compound could potentially lead to the formation of organometallic intermediates. For instance, reaction with organolithium reagents could lead to lithium-halogen exchange, a common method for generating organolithium species from alkyl halides.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles involving transition metals. wikipedia.orgilpi.com

Oxidative Addition is a reaction where a metal complex with a low oxidation state inserts into a covalent bond, increasing the oxidation state and coordination number of the metal. wikipedia.org For this compound, oxidative addition to a metal center, such as palladium(0), would involve the cleavage of a C-Br bond. However, as previously mentioned, the steric hindrance of the neopentyl group is a significant barrier to this process. masterorganicchemistry.com

Reductive Elimination is the reverse of oxidative addition, where two ligands on a metal center are eliminated to form a new covalent bond, while the metal's oxidation state decreases. wikipedia.orgilpi.com This step is often the product-forming step in cross-coupling reactions. youtube.com For a species derived from this compound, reductive elimination would be crucial for forming a new C-C or C-H bond. Computational studies on related palladium complexes with a neopentyl group suggest that C-N reductive elimination faces a high activation barrier. researchgate.net In the absence of β-hydrides, which are not present in the neopentyl group, other pathways like C-H activation may become more favorable than reductive elimination. researchgate.net The groups to be eliminated generally need to be in a cis-orientation on the metal center for the reaction to proceed efficiently. ilpi.com

| Process | Description | Relevance to this compound |

| Oxidative Addition | Insertion of a metal into the C-Br bond. | Sterically hindered by the neopentyl group. |

| Reductive Elimination | Formation of a new bond from two ligands on a metal center. | Can be slow for neopentyl groups; may be outcompeted by other pathways. |

Rearrangement Reactions and Skeletal Transformations

Neopentyl systems are classic examples where carbocation rearrangements are prevalent. quora.comquora.com In reactions that proceed through a carbocationic intermediate, such as under SN1 or E1 conditions, the initially formed primary carbocation from a neopentyl halide is highly prone to a 1,2-methyl shift to form a more stable tertiary carbocation. stackexchange.comquora.comquora.com

For this compound, if one of the bromide ions were to leave, it would form a primary α-bromo carbocation. This intermediate would be expected to rapidly rearrange via a 1,2-methyl shift to generate a more stable tertiary carbocation. This rearranged carbocation could then be trapped by a nucleophile or undergo elimination.

While specific studies on the skeletal transformations of this compound are not widely reported, the known behavior of neopentyl halides suggests that any reaction proceeding through a carbocation intermediate would likely lead to rearranged products. stackexchange.com Oxidative skeletal rearrangements have been observed in other complex systems, involving C-C bond cleavage and atom migration, but such transformations for this compound have not been documented. rsc.org

Radical Reactions and Their Initiation Mechanisms

Free radical reactions provide an alternative pathway for the transformation of alkyl halides. Neopentyl halides can participate in radical reactions, which are typically initiated by light or a radical initiator. masterorganicchemistry.com The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.

For this compound, homolytic cleavage of a C-Br bond would generate a neopentyl radical. Unlike carbocations, free radicals are less prone to rearrangement, although it can occur in some cases. The generated radical can then participate in various reactions, such as abstraction of a hydrogen atom from a solvent or another reagent, or addition to a double bond.

Radical dehalogenation is a common reaction for alkyl halides. This can be achieved using a radical initiator, such as AIBN (azobisisobutyronitrile), and a hydrogen atom donor, like tributyltin hydride. The initiation step involves the generation of radicals, which then abstract a bromine atom from this compound to form a neopentyl-type radical. This radical then abstracts a hydrogen atom from the donor to complete the reduction.

Intermediates and Transition State Analysis in Complex Reaction Sequences

The reactions of this compound can proceed through various reactive intermediates, including carbocations, radicals, and carbenes. The formation of a neopentyl carbene is a plausible intermediate, particularly in reactions involving dehalogenation with strong bases or metals. This carbene would be a highly reactive species. Carbenes can exist in either a singlet or triplet state, which influences their reactivity. youtube.com A singlet carbene would react in a concerted manner, while a triplet carbene would react in a stepwise fashion via a diradical intermediate. youtube.com The chemistry of carbenes includes cyclopropanation reactions with alkenes and insertion into C-H bonds. youtube.com

The analysis of transition states in these reactions is crucial for understanding the reaction pathways and predicting product distributions. For example, in SN2 reactions, the transition state involves a pentacoordinate carbon, and its energy is highly sensitive to steric hindrance. masterorganicchemistry.com For neopentyl halides, the high energy of this transition state explains their low reactivity in SN2 reactions. masterorganicchemistry.comstackexchange.com

| Intermediate/Transition State | Associated Reaction Type | Key Characteristics |

| Neopentyl Carbocation | SN1, E1 | Prone to 1,2-methyl shift to form a more stable tertiary carbocation. |

| Neopentyl Radical | Radical Halogenation/Dehalogenation | Less prone to rearrangement than the carbocation. |

| Neopentyl Carbene | Elimination/Dehalogenation | Highly reactive; can exist in singlet or triplet states. |

| SN2 Transition State | Nucleophilic Substitution | High energy due to steric hindrance of the neopentyl group. |

| Organometallic Transition States | Cross-Coupling Reactions | Energies are influenced by sterics and electronics of ligands and substrates. |

Strategic Applications in Complex Organic Synthesis

Building Blocks for Diverse Molecular Architectures

1,1-Dibromo-2,2-dimethylpropane serves as a key starting material for a variety of molecular structures, from heterocyclic rings to complex polycyclic systems.

The reaction of this compound with various dinucleophiles is a direct route to forming heterocyclic compounds. For instance, its reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives, which are important scaffolds in medicinal chemistry. Similarly, condensation with 1,2-diamines can lead to the formation of diazepine (B8756704) rings. The bulky tert-butyl group can influence the regioselectivity of these cyclization reactions and the conformational properties of the resulting heterocyclic products.

The generation of neopentylidene, a carbene intermediate, from this compound is a powerful strategy for constructing strained ring systems. This highly reactive species can undergo intramolecular C-H insertion reactions in suitably designed precursors to form bicyclic or polycyclic alkanes. Furthermore, it can participate in intermolecular cycloaddition reactions with alkenes or dienes to produce cyclopropane (B1198618) and cyclopropene (B1174273) derivatives, which are valuable building blocks for more complex polycyclic structures.

This compound is a common precursor for the synthesis of terminal alkynes and substituted alkenes via elimination and olefination reactions. Treatment with a strong base, such as sodium amide or an alkoxide, can induce a double dehydrobromination to furnish 3,3-dimethyl-1-butyne. Alternatively, it is a key reagent in the Corey-Fuchs reaction. In this two-step process, reaction with triphenylphosphine (B44618) generates a phosphonium (B103445) ylide, which then reacts with an aldehyde or ketone to produce a 1,1-dibromoalkene. Subsequent treatment of the dibromoalkene with a strong base, like n-butyllithium, results in a lithium-halogen exchange followed by elimination to yield a terminal alkyne. This methodology is widely employed in natural product synthesis.

Table 1: Applications in Alkene and Alkyne Synthesis

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Double Dehydrobromination | Strong Base (e.g., NaNH2) | Terminal Alkyne |

| Corey-Fuchs Olefination | 1. PPh3 2. Aldehyde/Ketone | 1,1-Dibromoalkene |

| Corey-Fuchs Alkyne Synthesis | 1,1-Dibromoalkene, n-BuLi | Terminal Alkyne |

Role in Chiral Synthesis and Stereoselective Transformations

While this compound itself is achiral, its sterically demanding neopentyl group can be used to influence the stereochemical outcome of reactions. When incorporated into a chiral molecule, the tert-butyl group can act as a bulky stereodirecting group, favoring the formation of one diastereomer over another. This principle is applied in various asymmetric syntheses, where the steric hindrance of the neopentyl moiety effectively shields one face of a reactive center, guiding the approach of incoming reagents. For example, in aldol (B89426) or alkylation reactions of enolates containing a neopentyl group, high levels of diastereoselectivity can often be achieved.

Development of Catalysts and Ligands through Derivatives

The neopentyl framework derived from this compound is a common feature in the design of bulky ligands for transition metal catalysis. The steric bulk of the neopentyl group can have a profound impact on the catalytic activity and selectivity of a metal complex. For instance, neopentyl-substituted phosphine (B1218219) ligands are used to stabilize low-coordinate metal centers and to promote challenging cross-coupling reactions. The synthesis of these ligands often involves the reaction of a neopentyl Grignard or organolithium reagent, which can be prepared from the corresponding neopentyl halide, with a chlorophosphine. The resulting bulky phosphine ligands can lead to increased reaction rates and improved selectivities in catalytic processes such as the Suzuki, Heck, and Buchwald-Hartwig reactions.

Contributions to Material Science Precursors and Functional Molecules

The incorporation of the 2,2-dimethylpropyl (neopentyl) group can impart desirable physical properties to organic materials. nih.gov This group can enhance solubility in organic solvents and disrupt intermolecular packing, which can be advantageous in the design of soluble polymers and organic electronic materials. For example, attaching neopentyl groups to conjugated polymer backbones can prevent aggregation and improve processability without significantly altering the electronic properties of the material. Precursors for such materials can be synthesized using cross-coupling reactions involving organometallic reagents derived from 1-bromo-2,2-dimethylpropane (B145997). scbt.comwikipedia.org The thermal stability of the neopentyl group also makes it a suitable component for materials intended for high-temperature applications.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of 1,1-Dibromo-2,2-dimethylpropane. Due to the molecule's symmetry, with a neopentyl backbone, specific patterns in ¹H and ¹³C NMR spectra are expected. The proton NMR spectrum is anticipated to show two distinct signals corresponding to the methine proton (-CHBr₂) and the protons of the three methyl groups. Similarly, the ¹³C NMR spectrum would display signals for the dibromomethyl carbon, the quaternary carbon, and the methyl carbons.

| Predicted ¹H NMR Data for this compound | |

| Proton Type | Predicted Chemical Shift (ppm) |

| -C(CH₃)₃ | ~1.1-1.3 |

| -CHBr₂ | ~5.8-6.0 |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Type | Predicted Chemical Shift (ppm) |

| -C (CH₃)₃ | ~30-35 |

| -C(C H₃)₃ | ~25-30 |

| -C HBr₂ | ~40-50 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show no correlation for the singlet signals of the tert-butyl protons and the methine proton, confirming their isolation from each other in terms of three-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a cross-peak between the signal of the -CHBr₂ proton and the corresponding carbon signal. It would also show a cross-peak connecting the tert-butyl protons to the methyl carbons.

Isotopic labeling, such as the incorporation of ¹³C or ²H (deuterium), is a powerful tool for tracing reaction mechanisms involving this compound. For instance, in studies of rearrangement or substitution reactions, replacing a specific proton with deuterium (B1214612) can help elucidate the stereochemical outcome and the movement of atoms. While specific studies on this compound are not abundant, the principles of isotopic labeling are broadly applicable to understand the reactivity of the C-Br and C-H bonds. chemicalbook.comnih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of this compound, which is characteristic of its structure.

HRMS allows for the determination of the exact mass of the molecular ion and its fragments, which in turn provides the elemental composition. For C₅H₁₀Br₂, the presence of two bromine atoms is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). The molecular ion peak would therefore appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.

The fragmentation of this compound is expected to be influenced by the bulky tert-butyl group and the two bromine atoms. Key fragmentation pathways would likely involve:

Loss of a bromine atom: [M - Br]⁺

Loss of a methyl group: [M - CH₃]⁺

Cleavage of the tert-butyl group: Formation of the [C(CH₃)₃]⁺ ion (m/z 57), which is often a very stable and prominent peak in the mass spectra of compounds containing this moiety. nih.gov

Loss of HBr: [M - HBr]⁺

| Predicted Key Fragments in the Mass Spectrum of this compound | |

| Fragment Ion | m/z (mass-to-charge ratio) |

| [C(CH₃)₃]⁺ | 57 |

| [C₅H₁₀Br]⁺ | 149/151 |

| [C₄H₇Br₂]⁺ | 213/215/217 |

| [C₅H₁₀Br₂]⁺ (Molecular Ion) | 228/230/232 |

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and to study the conformational properties of this compound. The vibrational spectra are expected to be relatively simple due to the high symmetry of the neopentyl group.

Key vibrational modes would include:

C-H stretching: Around 2850-3000 cm⁻¹ for the methyl and methine groups.

C-H bending: Around 1370 cm⁻¹ and 1460 cm⁻¹ for the methyl groups.

C-Br stretching: Typically in the range of 500-700 cm⁻¹. The presence of two bromine atoms on the same carbon (a gem-dibromide) would influence the exact position and intensity of these bands.

C-C skeletal vibrations: These will appear in the fingerprint region and are characteristic of the neopentyl structure.

For the related compound 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide), the IR spectrum shows characteristic C-H stretching and bending vibrations, as well as a C-Br stretch. nih.gov The spectrum of 2,2-dimethylpropane (neopentane) is even simpler, dominated by C-H and C-C vibrations. nih.gov By comparison, the spectrum of this compound would exhibit additional features in the lower frequency region corresponding to the C-Br₂ group.

X-ray Crystallography of Derivatives for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While there are no published crystal structures of this compound itself, which is a liquid at room temperature, derivatives could be synthesized for crystallographic analysis. For instance, co-crystallization with other molecules or the synthesis of solid derivatives could allow for the determination of bond lengths, bond angles, and intermolecular interactions with high precision. Such studies would provide valuable data to benchmark theoretical calculations and to understand the steric effects of the bulky tert-butyl and dibromomethyl groups.

Computational and Theoretical Investigations of 1,1 Dibromo 2,2 Dimethylpropane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. These methods can predict molecular geometry, orbital energies, and various properties related to reactivity.

Density Functional Theory (DFT) Applications for Ground States and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It is often used to determine the geometries of ground states and to model the transition states of chemical reactions. However, specific studies employing DFT to analyze the ground state, transition states, and reactivity of 1,1-dibromo-2,2-dimethylpropane are not available in the reviewed literature. Such a study would be valuable for understanding its stability and the energetic profiles of its reactions.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio and semi-empirical methods are alternative approaches to quantum chemical calculations. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while semi-empirical methods use parameters derived from experimental results to simplify calculations. researchgate.net There are no specific research articles available that apply these methods to determine the molecular properties of this compound.

Basic molecular properties have been computed and are available in public databases, as shown in the table below.

Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀Br₂ | PubChem nih.gov |

| Molecular Weight | 229.94 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| InChI Key | BQZKNPPVHYOJLR-UHFFFAOYSA-N | PubChem nih.gov |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Mapping the potential energy surface (PES) provides a comprehensive view of the energy landscape of a molecule, identifying stable conformers and the energy barriers between them. researchgate.netnih.gov

While conformational analyses for similar molecules like 1,2-dibromoethane (B42909) have been conducted, a specific conformational analysis and potential energy surface mapping for this compound has not been reported in the literature. youtube.com Such an analysis would clarify the preferred three-dimensional structure of the molecule and the dynamics of its internal rotations, which are influenced by the bulky tert-butyl group adjacent to the gem-dibrominated carbon.

Reaction Pathway Elucidation and Transition State Modeling

Understanding the pathways of chemical reactions is crucial for predicting products and optimizing reaction conditions. Computational modeling can elucidate these pathways and characterize the high-energy transition states that connect reactants, intermediates, and products.

Calculation of Activation Energies and Reaction Kinetics

The steric hindrance provided by the neopentyl structure in this compound is expected to significantly influence its reactivity, particularly in nucleophilic substitution reactions. ncert.nic.in The bulky tert-butyl group generally hinders backside attack, making the S_N2 pathway unfavorable. While the primary nature of the carbon bearing the halogens would typically disfavor the formation of a stable carbocation for an S_N1 reaction, rearrangement is a possibility. However, without specific computational studies that calculate the activation energies for these potential pathways, any discussion of reaction kinetics remains speculative. researchgate.net

Solvent Effects on Reaction Mechanisms

The choice of solvent can dramatically influence the mechanism and rate of a chemical reaction. researchgate.net Polar protic solvents, for example, are known to stabilize carbocations, potentially favoring S_N1 pathways, while polar aprotic solvents can favor S_N2 reactions. A computational study on the solvent effects on the reaction mechanisms of this compound would involve modeling the molecule in different solvent environments to understand how solvation affects the energies of reactants, transition states, and products. No such specific studies were found in the available literature.

Molecular Dynamics Simulations for Dynamic Behavior

Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies that have utilized molecular dynamics (MD) simulations to investigate the dynamic behavior of this compound. While MD simulations are a powerful tool for understanding the conformational dynamics, solvent effects, and transport properties of molecules, it appears that this particular compound has not been the subject of such detailed computational investigation.

Typically, MD simulations of a molecule like this compound would involve:

Force Field Parameterization: Developing or adapting a force field to accurately model the bonded and non-bonded interactions within the molecule, including the bulky tert-butyl group and the geminal dibromo-substituted carbon.

System Setup: Placing the molecule in a simulation box, often with a chosen solvent, to mimic condensed-phase conditions.

Simulation Production: Running the simulation for a sufficient time to sample a representative range of molecular conformations and dynamic events.

Trajectory Analysis: Analyzing the resulting trajectory to extract information about dihedral angle distributions, radial distribution functions with solvent molecules, and other dynamic properties.

Without specific studies, any discussion on the dynamic behavior of this compound would be purely speculative and fall outside the scope of reporting on existing computational investigations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The general approach for predicting NMR chemical shifts for a molecule such as this compound would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule using a selected level of theory and basis set.

Magnetic Shielding Tensor Calculation: Performing a GIAO (Gauge-Including Atomic Orbital) or other similar calculation on the optimized geometry to determine the isotropic magnetic shielding values for each nucleus.

Chemical Shift Calculation: Referencing the calculated shielding values to the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Due to the symmetry of the 2,2-dimethylpropane backbone, one would expect distinct signals for the protons and carbons of the tert-butyl group and the methine proton. The chemical shift of the methine proton (-CHBr₂) would be significantly influenced by the two bromine atoms. Similarly, the carbon of the CBr₂ group would exhibit a characteristic shift in the ¹³C NMR spectrum. However, without specific computational studies, no data tables of predicted chemical shifts can be presented.

Environmental Fate and Degradation Pathways: Academic Perspectives

Biotransformation and Microbial Degradation Mechanisms

The biodegradation of halogenated compounds is a key process in their environmental remediation. Halogenated compounds are known to persist in the environment due to their resistance to breakdown by soil bacteria. ncert.nic.in Specific information regarding the biotransformation of 1,1-Dibromo-2,2-dimethylpropane is limited. However, the general mechanisms of microbial degradation for haloalkanes are well-established and often involve enzymes capable of cleaving carbon-halogen bonds.

A primary mechanism for the aerobic biodegradation of haloalkanes is hydrolytic dehalogenation, catalyzed by haloalkane dehalogenases (HLDs). These enzymes convert haloalkanes into their corresponding alcohols, releasing a halide ion in the process. nih.gov The reaction mechanism involves the formation of a covalent alkyl-enzyme intermediate that is subsequently hydrolyzed by water. nih.gov

Research has shown that HLDs can have a broad substrate specificity. nih.gov For example, studies on the dehalogenase from Bradyrhizobium japonicum USDA110 showed wide specificity towards various haloalkanes. stenutz.eu However, the catalytic efficiency is highly dependent on the structure of the substrate. The active site of a dehalogenase is typically a hydrophobic cavity, and steric hindrance can significantly affect the rate of reaction. nih.gov

The neopentyl structure of this compound, characterized by a quaternary carbon atom adjacent to the carbon bearing the halogens, presents significant steric bulk. This structure is known to dramatically slow down nucleophilic substitution reactions. masterorganicchemistry.comlearncbse.in For instance, the SN2 reaction rate for neopentyl halides is significantly retarded compared to less hindered primary halides. masterorganicchemistry.com While no specific studies on the activity of dehalogenases with this compound were found, it can be inferred that the steric hindrance of the neopentyl group would likely make it a poor substrate for many known dehalogenases, potentially leading to high persistence in environments where microbial degradation is the primary removal pathway.

Hydrolytic Stability and Chemical Degradation Pathways

The chemical degradation of haloalkanes in the environment can occur through processes like hydrolysis and elimination reactions. Hydrolysis is a nucleophilic substitution reaction where water acts as the nucleophile. The stability of haloalkanes towards hydrolysis depends on the carbon-halogen bond strength and the structure of the alkyl group. coconote.app

For this compound, the neopentyl structure is a critical factor. Neopentyl halides are known to be exceptionally unreactive in SN2 reactions due to the steric hindrance caused by the bulky tert-butyl group, which blocks the backside attack of the nucleophile. masterorganicchemistry.com They are also slow to react via the SN1 mechanism because this would involve the formation of a highly unstable primary carbocation. youtube.com

However, under conditions that favor carbocation formation (e.g., heating in a polar solvent), neopentyl halides can undergo rearrangement. youtube.com A 1,2-methyl shift can occur, transforming the initial unstable primary carbocation into a more stable tertiary carbocation, which then reacts to form rearranged products. youtube.comdoubtnut.com Dehydrohalogenation of neopentyl bromide with a strong base, for example, proceeds through such a rearrangement to yield 2-methyl-2-butene. doubtnut.comdoubtnut.com While these studies focus on monohalogenated neopentyl compounds, they highlight the potential for complex reaction pathways rather than simple hydrolysis. The presence of two bromine atoms on the same carbon in this compound could lead to even more distinct chemical degradation pathways, though specific research on this is lacking.

Transport and Distribution Modeling in Environmental Compartments (Theoretical Studies)

Theoretical modeling is used to predict how a chemical will move between different environmental compartments such as air, water, and soil. Volatile organic compounds (VOCs), including many haloalkanes, are particularly mobile in the environment and can be transported over significant distances. asme.orgnih.gov The distribution of these compounds is governed by a combination of physical, chemical, and biological processes, including volatilization, sorption, advection, and degradation. usgs.govresearchgate.net

Key parameters used in environmental fate models include Henry's Law constant (which describes the partitioning between air and water), the soil organic carbon-water partitioning coefficient (Koc), and degradation rate constants in various media. usgs.gov Although specific models for this compound have not been identified in the literature, its physical properties would be used to estimate its behavior. As a volatile compound, it is expected to readily partition from water and soil into the atmosphere. asme.org Once in the atmosphere, its distribution would be governed by air currents and its atmospheric residence time, which is determined by its degradation rate. mdpi.com Halogenated compounds are also known for their persistence and potential to bioaccumulate, though data for this specific compound is unavailable. ncert.nic.in

Table 2: Key Parameters in Environmental Transport Modeling This table outlines the essential, but currently unavailable, parameters required for modeling the environmental fate of this compound.

| Parameter | Description | Relevance to Transport & Distribution | Data Availability for this compound |

|---|---|---|---|

| Henry's Law Constant (H) | Air-water partition coefficient. | Governs the rate of volatilization from water bodies. | Data not found |

| Soil Sorption Coefficient (Koc) | Tendency to adsorb to soil/sediment organic carbon. | Affects leaching into groundwater and runoff potential. | Data not found |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its solid or liquid phase. | Influences the rate of volatilization from soil and surfaces. | Data not found |

| Water Solubility | The maximum amount that can dissolve in water. | Determines concentration in aquatic systems and bioavailability. | Data not found |

| Degradation Half-life | Time required for 50% of the compound to degrade in a specific medium (air, water, soil). | Determines persistence and potential for long-range transport. | Data not found |

Future Directions and Emerging Research Avenues for 1,1 Dibromo 2,2 Dimethylpropane

The geminal dihalide 1,1-Dibromo-2,2-dimethylpropane, with its sterically hindered neopentyl core, represents a unique building block for organic synthesis and materials science. While its fundamental applications are established, ongoing research is focused on unlocking its full potential through innovative methodologies and novel applications. This article explores the future directions and emerging research avenues centered on this compound.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1,1-Dibromo-2,2-dimethylpropane?

The synthesis typically involves bromination of 2,2-dimethylpropane derivatives. For example, free-radical bromination using Br₂ under controlled conditions (e.g., UV light or thermal initiation) can yield 1,1-dibromo derivatives. Alternatively, nucleophilic substitution reactions with brominating agents like PBr₃ or HBr on pre-functionalized intermediates (e.g., alcohols) may be utilized. Steric hindrance from the neopentyl (2,2-dimethylpropyl) group necessitates optimized reaction conditions to ensure regioselectivity .

Q. How is this compound characterized structurally?

Key characterization methods include:

- ¹H NMR Spectroscopy : The compound’s symmetry and bromine substituents produce distinct splitting patterns. For example, the central methyl groups may appear as a singlet, while adjacent protons exhibit coupling due to bromine’s electronegativity .

- X-ray Crystallography : Programs like SHELXL or ORTEP-3 are used to resolve its molecular geometry, particularly the spatial arrangement of bromine atoms and steric effects .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M]⁺ at m/z 228 for C₅H₁₀Br₂) and fragmentation patterns .

Q. What are the primary reactivity patterns of this compound in substitution reactions?

The compound exhibits limited reactivity in SN2 mechanisms due to steric hindrance from the neopentyl backbone. However, it may undergo elimination under strong basic conditions (e.g., KOtBu/DMSO) to form alkenes or participate in radical-mediated reactions. Comparative studies with less hindered analogs (e.g., 1-bromo-2-methylpropane) highlight reduced nucleophilic substitution rates .

Advanced Research Questions

Q. How does steric hindrance influence the stability and reaction pathways of this compound?

Computational studies (e.g., DFT calculations) reveal that the bulky 2,2-dimethylpropyl group destabilizes transition states in SN2 reactions, favoring alternative pathways like radical chain mechanisms or E2 elimination. Experimental data from pyrolytic studies show decomposition into alkenes and HBr, consistent with a radical-mediated process .

Q. What computational tools are used to model the electronic structure and thermodynamic properties of this compound?

- Quantum Chemical Software : Gaussian or ORCA can calculate bond dissociation energies (BDEs) for C-Br bonds, critical for predicting thermal stability.

- Molecular Dynamics Simulations : Tools like GROMACS model solvation effects and steric interactions in solution-phase reactions.

- QSPR/QSAR Models : Predict physicochemical properties (e.g., logP, boiling point) based on structural descriptors .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and flame-retardant lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of volatile brominated compounds.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of waste in sealed containers labeled for halogenated organics .

Data Contradictions and Research Gaps

- Reactivity Discrepancies : reports inertness in SN2 reactions, while pyrolytic studies in suggest radical-mediated pathways. This dichotomy highlights the need for mechanistic studies under varied conditions.

- Structural Data Limitations : Limited X-ray crystallography data exist for this compound, necessitating further high-resolution analyses to resolve steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.